5-Chloro-1-cyclohexyl-1H-benzimidazole-2-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

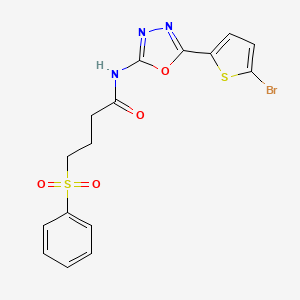

The synthesis of substituted imidazoles, such as 5-Chloro-1-cyclohexyl-1H-benzimidazole-2-thiol, has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen.科学的研究の応用

Anti-inflammatory Properties

5-Chloro-1-cyclohexyl-1H-benzimidazole-2-thiol derivatives have demonstrated broad biological activities, including anti-inflammatory properties. Research by Ganji and Agrawal (2020) focused on the synthesis of these derivatives and their evaluation for anti-inflammatory activity through molecular docking experiments against the cox-2 enzyme and in vivo studies using the carrageenan-induced rat paw edema model. These studies suggest that the derivatives of this compound could be potential candidates for developing new anti-inflammatory drugs Design, Synthesis and Antiinflammatory Evaluation of 5(6)-(un)-substituted-1H-Benzimidazol-2-ylthioacetylpiperazine Derivatives.

Antimicrobial Activity

The antimicrobial potential of this compound derivatives was explored in studies by Redayan, Ali, and Mohammed (2017), who synthesized a series of novel derivatives and evaluated their activity against various bacterial strains. These derivatives exhibited good to moderate antibacterial activity, highlighting their potential as antimicrobial agents Synthesis, Characterization and Antibacterial Evaluation of some Novel Benzimidazole Derivatives Containing 1,3,4-Thiadiazole Moiety.

Corrosion Inhibition

Benzimidazole derivatives, including those related to this compound, have been studied for their corrosion inhibition properties on mild steel in acidic environments. Research conducted by Yadav et al. (2013) on three benzimidazole derivatives showed promising results as corrosion inhibitors, suggesting the application of these compounds in protecting metals from corrosion in industrial settings Experimental and Quantum Chemical Studies on the Corrosion Inhibition Performance of Benzimidazole Derivatives for Mild Steel in HCl.

Antitumor Activity

The antitumor potential of benzimidazole derivatives, including structures analogous to this compound, has been investigated, with some compounds showing the ability to block EGFR and HER2 activity in breast cancer cells. These findings, detailed by Chu et al. (2015), suggest that benzimidazole derivatives could serve as a basis for the development of new anticancer agents, offering hope for improved treatments A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells.

Safety and Hazards

The safety information available indicates that 5-Chloro-1-cyclohexyl-1H-benzimidazole-2-thiol is classified under GHS07, with the signal word "Warning" . The hazard statements include H319, and the precautionary statements include P305 + P351 + P338 . It falls under the hazard classification of Eye Irrit. 2 and the storage class code 11 - Combustible Solids .

作用機序

Target of Action

Benzimidazole derivatives, a key structural component of this compound, are known to interact with various biological targets, including tubulin, a vital part of the cytoskeleton and mitotic spindle .

Mode of Action

Benzimidazoles are known to bind to their targets and cause significant changes in their function . For instance, when interacting with tubulin, they can cause depolymerization, disrupting the cytoskeleton and mitotic spindle .

Biochemical Pathways

Benzimidazoles are known to affect various biochemical pathways, primarily through their interaction with tubulin . This interaction can disrupt cell division and other cellular processes dependent on the cytoskeleton.

Result of Action

Based on the known effects of benzimidazoles, it can be inferred that this compound may disrupt cellular processes dependent on the cytoskeleton, such as cell division .

特性

IUPAC Name |

6-chloro-3-cyclohexyl-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2S/c14-9-6-7-12-11(8-9)15-13(17)16(12)10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDIDPFUQPFOQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2994075.png)

![6-benzyl-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2994076.png)

![N-(3-((1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)phenyl)propionamide](/img/structure/B2994078.png)

![(2E)-3-(dimethylamino)-2-[(4-ethylphenyl)sulfonyl]acrylonitrile](/img/structure/B2994081.png)

![2-cyclopentyl-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2994083.png)

![N-(4-(thiazol-2-yl)benzyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2994084.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2994091.png)

![Cyclohexyl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2994096.png)